Pirazolac
Descripción general
Descripción
Pirazolac is a nonsteroidal anti-inflammatory drug . It is a pyrazole-acetic acid derived from indomethacin . The abnormal activity of neutrophils from patients with rheumatoid arthritis was partially corrected with pirazolac . In healthy volunteers, pirazolac caused less fecal blood loss than diclofenac, but more than placebo .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Pirazolac, is a topic of ongoing research . Pyrazole derivatives are synthesized from readily available starting materials, and the synthesis involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .
Molecular Structure Analysis
The molecular formula of Pirazolac is C17H12ClFN2O2 . The molecular weight is 330.74 g/mol . The InChI Key is YAMFWQIVVMITPG-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pirazolac is rapidly and completely absorbed when orally administered in a dose of 50 mg . Maximum Pirazolac levels in plasma were reached after approximately 20 minutes . No metabolites were detectable in the plasma . Pirazolac was eliminated from the plasma in two phases with half-lives of 3 hours and 16 hours, respectively, regardless of administration route .
Physical And Chemical Properties Analysis
The physical properties of Pirazolac include a molecular weight of 330.7 g/mol and a molecular formula of C17H12ClFN2O2 . The chemical properties include its rapid absorption and elimination from the plasma .
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Pirazolac exhibits significant immunomodulatory activities. A study demonstrated its effects on the anti-SRBC (sheep red blood cells) response in BALB/c mice and MRL/Mp-lpr/lpr mice. In BALB/c mice, Pirazolac enhanced spleen hemolytic plaque-forming cell (HPFC) and rosette-forming cell (RFC) productions. Conversely, it suppressed spleen HPFC productions in MRL/l mice. This suppression was attributed to the increase in suppressor/cytotoxic T cells in spleen cells. Pirazolac also enhanced the candidacidal activities of macrophages, indicating a part of its immunomodulating activities could be due to macrophage activation (光代 狩野 et al., 1987).
Interaction with Prostanoid Synthesis
Pirazolac has shown to inhibit the accumulation of prostanoids in human gastric mucosa, albeit less significantly than other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This distinction might explain why Pirazolac is considered less damaging to the stomach (I. Tavares & A. Bennett, 1990).
Pharmacokinetics in Humans
Pirazolac has been studied for its pharmacokinetics in humans. It is rapidly and completely absorbed, with bioavailability at all dose levels tested. Its plasma levels follow first-order pharmacokinetics across the therapeutic dose range. Pirazolac is highly bound to plasma albumins and penetrates into the synovial fluid. It is primarily conjugated with glucuronic acid before being excreted, mainly in urine (U. Täuber, 1990).
Effects on Arachidonic Acid Metabolism
A study involving rheumatoid arthritis patients treated with Pirazolac showed changes in the metabolism of arachidonic acid. The treatment led to a decrease in PGE2 levels and a slight increase in LTB4 levels, while LTC4 and LTD4 concentrations remained below the detection limit (M. Kurowski et al., 1987).
Comparative Efficacy Studies
Pirazolac's efficacy was compared with indomethacin in patients with ankylosing spondylitis. Both treatments showed significant improvements in clinical symptoms. The study's drop-out rates and adverse clinical experiences were recorded, indicating the importance of safety and tolerance in such comparative trials (C. Carcassi et al., 1990).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFWQIVVMITPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221233 | |
Record name | Pirazolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirazolac | |
CAS RN |
71002-09-0 | |
Record name | Pirazolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71002-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirazolac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirazolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirazolac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRAZOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.